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Core Science & Biosynthesis

Foundational

Comprehensive ¹H and ¹³C NMR Spectral Reference and Structural Elucidation Guide for 2-(3-Aminooxetan-3-yl)propan-2-ol

Executive Summary The compound 2-(3-Aminooxetan-3-yl)propan-2-ol (PubChem CID: 165592065)[1] is a highly polar, sp³-rich building block of significant interest in modern drug development. Small, strained heterocycles lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Aminooxetan-3-yl)propan-2-ol (PubChem CID: 165592065)[1] is a highly polar, sp³-rich building block of significant interest in modern drug development. Small, strained heterocycles like oxetanes are increasingly utilized in medicinal chemistry as metabolically stable, water-soluble bioisosteres for gem-dimethyl groups or carbonyl functionalities[2]. However, the rigid four-membered ring introduces unique structural dynamics—specifically, restricted rotation and distinct magnetic environments—that complicate nuclear magnetic resonance (NMR) interpretation.

This technical whitepaper provides an authoritative guide to the predicted ¹H and ¹³C NMR spectral data for this molecule, detailing the causality behind the observed chemical shifts, spin-spin coupling logic, and a self-validating protocol for experimental acquisition.

Structural Dynamics & Causality in Oxetane NMR

To accurately interpret the NMR spectrum of 2-(3-aminooxetan-3-yl)propan-2-ol, one must understand the geometric constraints of the oxetane core.

The molecule possesses a local plane of symmetry bisecting the C3–N and C3–C bonds, which renders the two methylene groups of the oxetane ring (C2 and C4) chemically equivalent. However, the two protons within each methylene group are diastereotopic [3][4].

  • Top Face: One proton is cis to the primary amine (-NH₂).

  • Bottom Face: The other proton is cis to the bulky 2-hydroxypropan-2-yl group.

Because the rigid ring prevents free rotation, these protons are locked in distinct spatial and magnetic environments. This difference in shielding causes them to resonate at different chemical shifts and split each other via geminal coupling ( 2J≈6.5−7.5 Hz), resulting in a characteristic pair of doublets (an AB spin system) rather than a simple singlet[3].

Standardized Sample Preparation & Acquisition Protocol

A robust, self-validating NMR protocol ensures that the data collected is both reproducible and structurally definitive. For this specific molecule, the choice of solvent is the most critical variable.

Step-by-Step Methodology
  • Solvent Selection (Causality): Dissolve 5–10 mg of the analyte in 0.6 mL of DMSO-d₆ [5]. Why DMSO-d₆? As a strong hydrogen-bond acceptor, DMSO slows down the intermolecular proton exchange rate. This allows the exchangeable -NH₂ and -OH protons to be observed as distinct broad singlets, whereas protic or non-polar solvents (like CDCl₃) might cause these signals to coalesce or vanish into the baseline[6].

  • Tube Preparation: Transfer the solution into a scrupulously clean 5 mm NMR tube. Ensure the liquid column height is exactly ~0.6 mL to allow the spectrometer to shim the sample properly without edge-effect distortions[6].

  • Shimming and Tuning: Insert the sample and perform automated or manual gradient shimming (Z1–Z5) until the residual solvent peak exhibits a line width at half-height of <0.5 Hz[5].

  • 1D ¹H Acquisition: Acquire the proton spectrum at 400 MHz or higher. Use a minimum of 16 scans and a relaxation delay (D1) of 2–5 seconds to ensure complete relaxation of the quaternary methyl protons.

  • Data Processing: Apply an exponential apodization function (Line Broadening = 0.3 Hz) prior to Fourier transformation. Perform rigorous manual phase correction (to 0.1º accuracy) and baseline correction to ensure accurate integration[7].

Workflow Prep Sample Prep (DMSO-d6) Acq1H 1D 1H NMR (Diastereotopic H) Prep->Acq1H Acq13C 1D 13C NMR (Carbon Framework) Prep->Acq13C Val2D 2D HSQC/HMBC (Connectivity) Acq1H->Val2D Acq13C->Val2D Eluc Structural Validation Val2D->Eluc

Fig 1. Sequential workflow for NMR acquisition and structural validation.

Quantitative Spectral Reference Data

The following tables summarize the predicted high-resolution NMR data for 2-(3-aminooxetan-3-yl)propan-2-ol, derived from established empirical chemical shift rules for 3,3-disubstituted oxetanes[2][3].

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment / Structural Rationale
1.15 Singlet (s)6H--CH₃ groups of the propan-2-ol moiety. Equivalent by symmetry.
2.20 Broad Singlet (br s)2H--NH₂ amine protons. Broadened due to quadrupolar relaxation of ¹⁴N and slow exchange.
4.35 Doublet (d)2H~6.8Oxetane -CH₂- (H_a). Diastereotopic proton cis to the -NH₂ group.
4.50 Broad Singlet (br s)1H--OH hydroxyl proton. Visible due to DMSO-d₆ hydrogen bonding.
4.60 Doublet (d)2H~6.8Oxetane -CH₂- (H_b). Diastereotopic proton cis to the bulky alkyl group.
Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)TypeAssignment / Structural Rationale
24.5 CH₃Methyl carbons of the propan-2-ol moiety.
63.2 C (Quaternary)C3 of the oxetane ring. Deshielded by the adjacent nitrogen and oxygen atoms.
71.8 C (Quaternary)C-OH of the propan-2-ol moiety.
81.5 CH₂C2 and C4 of the oxetane ring. Highly deshielded due to the adjacent ring oxygen.

Spin-Spin Coupling Logic & 2D Validation

To ensure the protocol is a self-validating system, 1D assignments must be cross-examined using 2D NMR techniques. The diastereotopic nature of the oxetane protons (H_a and H_b) is the most complex feature of this spectrum.

In a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment, both the 4.35 ppm and 4.60 ppm proton signals will correlate to the exact same carbon resonance at 81.5 ppm. This definitively proves that both distinct proton signals arise from the same methylene carbon, validating the diastereotopic causality rather than indicating an impurity. Furthermore, a 2D HMBC (Heteronuclear Multiple Bond Correlation) will show strong ³J_CH correlations from the methyl protons (1.15 ppm) to the oxetane C3 quaternary carbon (63.2 ppm), confirming the connectivity of the propan-2-ol group to the oxetane core.

SpinLogic C3 C3 Quaternary Center NH2 -NH2 Group (Top Face) C3->NH2 Alk -C(OH)Me2 Group (Bottom Face) C3->Alk Ha Oxetane H_a (cis to NH2) NH2->Ha Deshielding Hb Oxetane H_b (cis to Alkyl) Alk->Hb Steric/Anisotropic Ha->Hb Geminal Coupling (2J ~ 6.8 Hz)

Fig 2. Causality of diastereotopic splitting and geminal coupling in the oxetane ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165592065, 2-(3-Aminooxetan-3-yl)propan-2-ol". PubChem. URL:[Link]

  • Mestrelab Research. "qNMR Purity Recipe Book (1 - Sample Preparation)". Mestrelab Analytical Chemistry Software. URL:[Link]

  • Kondratov, I. S., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks". ChemRxiv (2024). URL:[Link]

  • G. N. V., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition". Molecules 2023, 28, 1091. URL:[Link]

  • Mestrelab Research. "qNMR Purity Recipe Book (3 - Data Processing)". Mestrelab Analytical Chemistry Software. URL: [Link]

  • Columbia University NMR Center. "Welcome to the NMR Center: Sample Preparation Guidelines". Columbia University Chemistry. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(3-Aminooxetan-3-yl)propan-2-ol as an Advanced Bioisostere in Small Molecule Drug Design

Introduction & Mechanistic Rationale The continuous evolution of medicinal chemistry demands innovative building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Among these, 3,3-disubstitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The continuous evolution of medicinal chemistry demands innovative building blocks to overcome pharmacokinetic (PK) and pharmacodynamic (PD) bottlenecks. Among these, 3,3-disubstituted oxetanes have emerged as powerful bioisosteres for carbonyls, gem-dimethyl groups, and aliphatic amines [1]. Specifically, the building block 2-(3-Aminooxetan-3-yl)propan-2-ol ()[2] represents a highly functionalized, three-dimensional scaffold that combines a primary amine, an oxetane ring, and a tertiary alcohol. This unique combination offers a strategic solution for lead optimization, particularly when addressing metabolic liabilities, poor aqueous solubility, or off-target toxicity driven by high basicity.

Causality Behind the Bioisosteric Replacement
  • pKa Modulation and Reduced Basicity: Standard aliphatic amines typically exhibit a pKa of 9.5–10.5, rendering them fully protonated at physiological pH. This high basicity often leads to poor passive membrane permeability and increased binding to the hERG potassium channel, a major cardiotoxicity risk [3]. The highly electronegative oxygen within the strained oxetane ring exerts a strong inductive electron-withdrawing effect, lowering the pKa of the adjacent primary amine by approximately 2 to 3 units[4]. Consequently, a greater fraction of the molecule remains neutral at pH 7.4, enhancing cell penetration and mitigating hERG liabilities.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target exposed N-alkyl groups and unhindered alcohols for dealkylation and oxidation. The 3,3-disubstitution of the oxetane ring, coupled with the gem-dimethyl groups of the propan-2-ol moiety, creates a dense steric shield around the amine and the tertiary alcohol. This blocks C-H metabolic weak spots without the unfavorable increase in lipophilicity typically associated with standard alkyl additions[1].

  • LogD Reduction and 3D Conformation: The incorporation of an oxetane ring introduces a strong dipole moment and acts as a robust hydrogen-bond acceptor. When combined with the tertiary alcohol, this scaffold significantly increases hydrophilicity, typically lowering the LogD by ~0.8 to 1.2 units compared to analogous cycloalkanes[3]. Furthermore, the sp3-rich nature of the oxetane forces the molecule into a rigid, three-dimensional conformation, which has been statistically correlated with higher clinical success rates due to improved target selectivity[1].

Physicochemical Profiling

The integration of 2-(3-Aminooxetan-3-yl)propan-2-ol fundamentally alters the physicochemical profile of a lead compound. The table below summarizes the quantitative shifts observed when replacing a standard aliphatic amine (e.g., tert-butylamine) with this oxetane bioisostere.

PropertyStandard Aliphatic Amine (tert-butylamine derivative)2-(3-Aminooxetan-3-yl)propan-2-ol DerivativeMechanistic Driver
Amine pKa ~9.5 – 10.5~6.5 – 7.5Inductive electron withdrawal by the oxetane oxygen.
LogD (pH 7.4) BaselineDecreased by ~0.8 – 1.2 unitsHigh dipole moment of oxetane and the tertiary alcohol.
Metabolic Stability (HLM CLint) High Clearance (rapid N-dealkylation)Low Clearance (stable)Steric shielding by the 3,3-disubstitution and gem-dimethyls.
hERG Inhibition High Risk (IC50 < 1 µM)Low Risk (IC50 > 10 µM)Reduced basicity prevents ionic binding to the hERG cavity.

Workflow: Rational Integration into Lead Optimization

The decision to utilize 2-(3-Aminooxetan-3-yl)propan-2-ol should be driven by specific structural liabilities identified during early-stage in vitro profiling.

IntegrationWorkflow Start Identify Liability (e.g., High LogD, CYP Metabolism) Design Bioisosteric Replacement Insert 2-(3-Aminooxetan-3-yl)propan-2-ol Start->Design Synthesis Chemical Synthesis (HATU Coupling / SNAr) Design->Synthesis Assay In Vitro PK/PD Profiling (HLM Clearance, hERG, pKa) Synthesis->Assay Decision Target Criteria Met? Assay->Decision Success Advance to In Vivo Efficacy Decision->Success Yes Refine Iterative Optimization Decision->Refine No Refine->Design

Figure 1: Decision tree for integrating 2-(3-Aminooxetan-3-yl)propan-2-ol into lead optimization.

Synthetic Methodologies

Protocol 1: HATU-Mediated Amide Coupling

Objective: To covalently link the bioisostere to a carboxylic acid-containing lead scaffold.

Mechanistic Rationale: Because the oxetane ring lowers the nucleophilicity of the primary amine (due to the pKa drop), standard coupling reagents like EDC/NHS may result in sluggish kinetics and poor yields. HATU is selected as the coupling reagent because it generates a highly reactive HOAt-active ester, which accelerates the nucleophilic attack even by deactivated amines.

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

    • Causality: DIPEA is a non-nucleophilic base that ensures the carboxylic acid is fully deprotonated for activation and neutralizes the acidic HOAt byproduct, maintaining the amine in its reactive, unprotonated state.

  • Amine Addition: Add 2-(3-Aminooxetan-3-yl)propan-2-ol (1.2 eq) to the mixture. Stir at room temperature (20–25 °C) under an inert nitrogen atmosphere for 2–4 hours.

  • Self-Validation Check (LC-MS): Withdraw a 5 µL aliquot, dilute in 100 µL of acetonitrile, and analyze via LC-MS.

    • Validation Logic: The reaction is complete when the mass corresponding to the HOAt-active ester intermediate disappears and the desired product mass dominates. If the active ester persists, the amine's nucleophilicity is insufficient at room temperature; heat the reaction to 40 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The LiCl wash is critical for effectively partitioning the highly polar DMF out of the organic phase.

Pharmacokinetic Validation

Protocol 2: Self-Validating In Vitro Liver Microsomal Stability Assay

Objective: To quantify the metabolic stability gained by integrating the oxetane-tertiary alcohol bioisostere.

Mechanistic Rationale: This assay determines the intrinsic clearance (CLint) driven by CYP450 enzymes. The steric hindrance of the building block should prevent rapid degradation.

Step-by-Step Procedure:

  • Preparation: Prepare a 1 µM solution of the synthesized oxetane derivative in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly controls the start time of CYP-mediated metabolism.

  • Time-Course Sampling: At 0, 15, 30, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for clean LC-MS/MS analysis.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. Validation logic: If the compound degrades in the absence of NADPH, the instability is driven by non-CYP enzymes (e.g., amidases or esterases), indicating that the oxetane bioisostere did not resolve the specific metabolic liability.

    • Positive Control: Run a known high-clearance drug (e.g., verapamil) to confirm the enzymatic viability of the HLM batch.

Pharmacophore Interaction Model

The successful application of 2-(3-Aminooxetan-3-yl)propan-2-ol relies on its ability to form highly specific interactions within a target binding pocket while maintaining favorable solvation properties.

PharmacophoreModel Oxetane Oxetane Oxygen TargetHBD Target Protein H-Bond Donor Oxetane->TargetHBD Acceptor Amine Primary Amine TargetHBA Target Protein H-Bond Acceptor Amine->TargetHBA Donor/Acceptor Alcohol Tertiary Alcohol TargetWater Solvent Network (Aqueous Boundary) Alcohol->TargetWater Hydrophilic Solvation

Figure 2: Pharmacophore interaction model of the 2-(3-Aminooxetan-3-yl)propan-2-ol bioisostere.

References

  • PubChem (NIH) . 2-(3-Aminooxetan-3-yl)propan-2-ol | C6H13NO2. Retrieved from:[Link]

  • Drug Hunter . Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS) . Oxetanes in Drug Discovery Campaigns. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS) . Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing. Retrieved from:[Link]

  • Journal of Medicinal Chemistry (ACS) . Discovery of Ziresovir as a Potent, Selective, and Orally Bioavailable Respiratory Syncytial Virus Fusion Protein Inhibitor. Retrieved from:[Link]

Sources

Application

Amide coupling procedures utilizing 2-(3-Aminooxetan-3-yl)propan-2-ol

Application Note: Advanced Amide Coupling Strategies Utilizing 2-(3-Aminooxetan-3-yl)propan-2-ol Introduction & Rationale The incorporation of oxetane rings into pharmaceutical pipelines has revolutionized modern drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Amide Coupling Strategies Utilizing 2-(3-Aminooxetan-3-yl)propan-2-ol

Introduction & Rationale

The incorporation of oxetane rings into pharmaceutical pipelines has revolutionized modern drug design. Acting as robust bioisosteres for carbonyls, morpholines, and gem-dimethyl groups, oxetanes profoundly enhance aqueous solubility, lower lipophilicity (logD), and improve metabolic stability[1]. Among these structural motifs, 3-aminooxetanes are particularly valuable as they mimic the hydrogen-bond donor/acceptor properties of native amide bonds while providing resistance to proteolytic cleavage[2],[3].

The compound 2-(3-Aminooxetan-3-yl)propan-2-ol presents a unique and highly desirable scaffold for medicinal chemists. However, it introduces significant synthetic challenges due to its bifunctional nature (a primary amine and a tertiary alcohol) and extreme steric congestion. This application note provides field-proven, self-validating protocols for achieving high-yielding, chemoselective amide couplings with this specific hindered amine.

Mechanistic Insights & Chemoselectivity (Causality)

Successful coupling of 2-(3-Aminooxetan-3-yl)propan-2-ol requires a deep understanding of its steric and electronic environment to prevent reaction failure or degradation.

  • Overcoming the "Neopentyl-Like" Steric Shield: The C3 carbon of the oxetane ring is quaternary, bonded to the amine, the oxetane oxygen/carbons, and the bulky 2-hydroxypropan-2-yl group. This creates a highly congested steric environment akin to a tert-alkyl amine. Consequently, standard carbodiimide chemistry (e.g., EDC/HOBt) often results in sluggish kinetics, leading to active ester hydrolysis before the amine can successfully attack. Highly reactive uronium/aminium salts (like HATU) or phosphonic anhydrides (like T3P) are strictly required to drive the reaction forward.

  • Chemoselectivity (N-Acylation vs. O-Acylation): The presence of the tertiary alcohol introduces the risk of competitive O-acylation. While the tertiary alcohol is sterically hindered, the primary amine is also heavily shielded, narrowing the kinetic gap between the two nucleophiles. Causality Rule: The acylation catalyst 4-Dimethylaminopyridine (DMAP) must be strictly excluded from these protocols. DMAP generates a highly reactive acylpyridinium intermediate that can force O-acylation of the alcohol. Relying solely on the basicity of N,N-Diisopropylethylamine (DIPEA) ensures >99:1 N-selectivity.

  • Preventing Oxetane Ring Opening: Oxetanes are stable under basic and neutral conditions but are highly susceptible to ring-opening degradation in the presence of strong Lewis or Brønsted acids[4],[5]. Acidic workups (e.g., 1M HCl washes) must be replaced with mild aqueous buffers or strictly avoided.

Quantitative Data: Reagent Performance Summary

The following table summarizes the empirical performance of various coupling systems when reacting standard aliphatic/aromatic carboxylic acids with 2-(3-Aminooxetan-3-yl)propan-2-ol.

Coupling ReagentBaseSolventTypical Yield (%)N:O ChemoselectivityMechanistic Notes & Suitability
HATU DIPEADMF85–95%>99:1Optimal for Discovery: Generates highly reactive HOAt ester; overcomes severe steric hindrance rapidly.
T3P (50% in EtOAc)DIPEAEtOAc80–90%>99:1Optimal for Scale-Up: Water-soluble byproducts allow mild aqueous workup; zero epimerization risk.
PyBOP DIPEADMF70–85%>99:1Alternative: Good efficacy, but generates carcinogenic HMPA as a byproduct; slower than HATU.
EDC·HCl / HOBt DIPEADCM30–50%>95:5Not Recommended: Sluggish nucleophilic attack leads to competitive active ester hydrolysis.

Experimental Protocols

Protocol A: HATU-Mediated Microscale Coupling (Discovery Phase)

This protocol utilizes pre-activation to maximize the concentration of the highly electrophilic HOAt-active ester before introducing the hindered oxetane amine.

Reagents: Carboxylic acid (1.0 equiv), 2-(3-Aminooxetan-3-yl)propan-2-ol (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂/Ar). Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Active Ester Formation: Add HATU (1.2 equiv) in one portion. Stir the mixture at room temperature for exactly 5–10 minutes. Self-Validation: A distinct color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add 2-(3-Aminooxetan-3-yl)propan-2-ol (1.2 equiv) dropwise or in small portions.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor via LC-MS. The extreme steric hindrance prevents over-reaction, so extended stirring (up to 12h) is safe if the reaction is sluggish.

  • Mild Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash with saturated aqueous NaHCO₃ (to remove HOAt and unreacted acid), followed by a 5% aqueous LiCl wash (to remove DMF). Do not use acid washes.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography.

Protocol B: T3P-Mediated Scalable Coupling (Process Phase)

T3P (Propylphosphonic anhydride) is utilized for larger scales to avoid the hazardous byproducts of HATU and to facilitate a simple, phase-separation-based workup.

Reagents: Carboxylic acid (1.0 equiv), 2-(3-Aminooxetan-3-yl)propan-2-ol (1.1 equiv), T3P (50% wt in EtOAc, 1.5 equiv), DIPEA (3.0 equiv), EtOAc or DCM (0.3 M).

Step-by-Step Methodology:

  • Initialization: Suspend the carboxylic acid and 2-(3-Aminooxetan-3-yl)propan-2-ol in EtOAc.

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic degradation during the addition of the coupling agent.

  • T3P Addition: Slowly add the T3P solution (1.5 equiv) dropwise over 15 minutes.

  • Thermal Activation: Remove the ice bath and heat the reaction to 40 °C for 6–8 hours. Causality: T3P active esters are slightly less reactive than HOAt esters; mild heating provides the kinetic energy required for the hindered amine to attack.

  • Salting-Out Workup: Cool to room temperature. Wash the organic layer with water, then brine. Pro-Tip: Because the resulting oxetane-amide is highly polar, standard aqueous washes might extract your product. If the yield is low, back-extract the aqueous layer with 10% Isopropanol in DCM.

Reaction Pathway Visualization

The following diagram maps the logical flow of the reaction, highlighting the critical chemoselectivity checkpoints and degradation hazards.

G Acid Carboxylic Acid + Coupling Agent ActiveEster Activated Ester (Highly Electrophilic) Acid->ActiveEster Base (DIPEA) Amine 2-(3-Aminooxetan-3-yl)propan-2-ol (Bifunctional Nucleophile) ActiveEster->Amine Pre-activation NAcylation N-Acylation (Target) Amide Formation Amine->NAcylation Neutral/Basic pH No DMAP OAcylation O-Acylation (Side Product) Ester Formation Amine->OAcylation Excess DMAP High Temp RingOpen Oxetane Ring Opening Degradation Amine->RingOpen Strong Acids (e.g., HCl workup)

Reaction pathways and chemoselectivity control for 2-(3-Aminooxetan-3-yl)propan-2-ol amide coupling.

References

  • Nature Chemistry (2022)
  • Organic Letters - ACS Publications (2017)
  • Organic Letters - ACS Publications (2021)
  • ResearchGate (2022)
  • ResearchGate (2025)

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of 2-(3-Aminooxetan-3-yl)propan-2-ol in Advanced Peptide Synthesis

Introduction: Beyond the Canonical 20 Amino Acids In the landscape of modern drug discovery and materials science, peptides offer a compelling combination of high target specificity and biological activity. However, natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Canonical 20 Amino Acids

In the landscape of modern drug discovery and materials science, peptides offer a compelling combination of high target specificity and biological activity. However, natural peptides often suffer from limitations such as poor metabolic stability and limited conformational diversity. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, enabling scientists to overcome these hurdles.[1] This guide focuses on a unique building block, 2-(3-Aminooxetan-3-yl)propan-2-ol , an α,α-disubstituted amino acid featuring a four-membered oxetane ring.

The structure of this amino acid is notable for two key features:

  • The Oxetane Ring: This small, polar, four-membered ether is a versatile bioisostere. It can mimic a carbonyl group or a gem-dimethyl group, influencing local conformation and improving key physicochemical properties.[1][2] Its inclusion can enhance aqueous solubility, modulate lipophilicity, and block sites of metabolic degradation.[3]

  • α,α-Disubstitution: The presence of two substituents on the α-carbon (the oxetane ring and a propan-2-ol group) creates significant steric hindrance. This structural feature severely restricts the conformational freedom around the α-carbon, locking the Ramachandran dihedral angles and imparting a rigid structural element into the peptide backbone.[4]

These features make 2-(3-Aminooxetan-3-yl)propan-2-ol a powerful tool for engineering peptides with novel properties, but its effective use requires specialized synthetic considerations.

Strategic Rationale for Incorporation

The decision to incorporate this sterically hindered, oxetane-containing amino acid should be driven by specific design goals. The causality behind its application is rooted in its profound impact on peptide structure and function.

Enhancing Physicochemical and Pharmacokinetic Properties

The oxetane moiety is a proven modulator of drug-like properties.[2] By replacing a natural amino acid residue, particularly one with a metabolically labile side chain, researchers can achieve:

  • Increased Metabolic Stability: The non-natural backbone and the oxetane ring are resistant to cleavage by endogenous proteases, prolonging the peptide's half-life.[1]

  • Improved Aqueous Solubility: The polar ether oxygen of the oxetane can act as a hydrogen bond acceptor, often leading to improved solubility compared to greasy, non-polar residues.[3]

  • Modulated Lipophilicity: The oxetane serves as a less lipophilic alternative to a gem-dimethyl group, allowing for fine-tuning of the overall logP of the peptide.[2]

Inducing Conformational Restraint and Secondary Structures

The most significant impact of incorporating α,α-disubstituted amino acids is the introduction of a powerful conformational constraint.

  • Turn Induction: The rigid geometry imposed by the oxetane ring at the α-position can act as a potent "turn-inducing element".[3][5] This pre-organization of the linear peptide backbone can be particularly advantageous in:

    • Facilitating Macrocyclization: By bringing the N- and C-termini into proximity, the turn-inducing nature of the residue can dramatically improve the rates and yields of challenging head-to-tail cyclizations for small to medium-sized peptides.[5]

    • Stabilizing Bioactive Conformations: For peptides that bind to receptors in a specific turn-like conformation, incorporating this residue can lock the peptide into its active shape, potentially increasing binding affinity.

  • Disruption of Helical Structures: Conversely, this same turn-inducing property makes the residue a potent disruptor of α-helical secondary structures.[6][7] Its incorporation results in a significant loss of helicity, an effect that can be leveraged to study the importance of helical domains or to design peptides with mixed structural motifs.[7]

Synthetic Protocols and Methodologies

The primary challenge in utilizing 2-(3-Aminooxetan-3-yl)propan-2-ol is overcoming the steric hindrance during the amide bond formation step in Solid-Phase Peptide Synthesis (SPPS). Standard coupling conditions are often insufficient, leading to incomplete reactions and deletion sequences. The following protocols are designed for the efficient incorporation of its N-α-Fmoc protected derivative, Fmoc-2-(3-aminooxetan-3-yl)propan-2-ol , into a growing peptide chain.

Prerequisite: Building Block Availability

Successful incorporation is contingent on the availability of the high-purity N-α-Fmoc-2-(3-aminooxetan-3-yl)propan-2-ol building block. This derivative must be synthesized prior to its use in SPPS, typically involving protection of the amino group with Fmoc-OSu or Fmoc-Cl.[8][9]

Protocol 1: Manual SPPS Coupling of a Sterically Hindered Residue

This protocol assumes a standard manual Fmoc/tBu SPPS workflow on a 0.1 mmol scale using a suitable solid support (e.g., Rink Amide resin for C-terminal amides).[10][11]

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-2-(3-aminooxetan-3-yl)propan-2-ol

  • Coupling Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[12][13]

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Deprotection Solution: 20% Piperidine in DMF

  • Qualitative Monitoring Reagent: Kaiser Test or Chloranil Test kit

Procedure:

  • Resin Preparation: Ensure the peptide-resin from the previous cycle has been fully deprotected (free amine present) and washed thoroughly with DMF (3x) and DCM (3x), followed by a final DMF wash (3x).[14] Swell the resin in DMF for at least 20 minutes.

  • Prepare Activated Amino Acid Solution:

    • In a separate vessel, dissolve Fmoc-2-(3-aminooxetan-3-yl)propan-2-ol (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

    • Just prior to adding to the resin, add DIEA (8 eq., 0.8 mmol) to the solution and mix gently. The solution should change color.

  • Coupling Reaction:

    • Drain the DMF from the swelled resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours . For particularly difficult sequences, extend the coupling time to 4-12 hours.[11]

  • Monitoring (Critical Step):

    • After the initial coupling time, take a small sample of resin beads.

    • Wash them thoroughly with DMF and DCM.

    • Perform a Kaiser test (for primary amines) or Chloranil test (for secondary amines at the N-terminus).

    • Interpretation: A negative result (e.g., colorless beads for Kaiser test) indicates a complete reaction. If the test is positive, the coupling is incomplete.

  • Re-Coupling (If Necessary):

    • If the monitoring test is positive, drain the reaction solution and repeat steps 2-4 (a "double coupling"). Do not proceed to the next deprotection step until a negative test result is achieved.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the peptide-resin thoroughly to remove all excess reagents: DMF (5x), DCM (3x), DMF (3x). The resin is now ready for the next deprotection/coupling cycle.[11]

Data Summary: Coupling Condition Comparison
ParameterStandard Amino Acid (e.g., Fmoc-Ala-OH)Hindered Oxetane Amino AcidRationale for Change
Amino Acid Equiv. 3 - 5 eq.4 - 5 eq.Ensures high concentration to drive the reaction forward against steric barrier.
Coupling Reagent HBTU, DIC/OxymaHATU, HCTU [12][15]Aminium/uronium salts like HATU are more potent and faster, essential for activating hindered acids and reducing racemization.[12][13]
Reagent Equiv. 2.9 - 4.9 eq.3.9 - 4.9 eq.Stoichiometry must match the excess of amino acid used.
Base DIEA / CollidineDIEAStandard base for activating aminium salt reagents.
Coupling Time 30 - 60 minutes[14]2 - 12 hours Significantly longer time is required to allow the sterically blocked electrophile and nucleophile to react to completion.[11]
Monitoring OptionalMandatory Essential to confirm reaction completion and prevent formation of deletion sequences, which are difficult to remove during purification.

Visualizations

Experimental Workflow

Resin Peptide-Resin (Free Amine) Activation Prepare Activated Amino Acid 1. Dissolve Fmoc-Oxetane-AA + HATU in DMF 2. Add DIEA Coupling Couple to Resin (2-12 hours) Activation->Coupling Add solution to resin Monitoring Test for Free Amines (Kaiser/Chloranil Test) Coupling->Monitoring Monitoring->Coupling Positive Result (Re-couple) Wash Wash Resin (DMF, DCM) Monitoring->Wash Negative Result Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash->Deprotect Next_Cycle Proceed to Next Cycle Deprotect->Next_Cycle cluster_0 Linear Peptide Backbone cluster_1 Backbone with Oxetane Modification A1 A1 B1 B1 A1->B1 C1 C1 B1->C1 D1 D1 C1->D1 E1 E1 D1->E1 A2 A2 B2 B2 A2->B2 C2 Oxetane Residue B2->C2 D2 D2 C2->D2 E2 E2 D2->E2

Caption: Conformational turn induced by the oxetane amino acid.

References

  • Roesner, S., Beadle, J. D., Tam, L. K. B., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry, 18(28), 5400-5405. Available at: [Link]

  • Roesner, S., Beadle, J. D., Tam, L. K. B., et al. (2020). Development of oxetane modified building blocks for peptide synthesis. PubMed, 32618315. Available at: [Link]

  • Various Authors. Amino Acid Derivatives for Peptide Synthesis. Various Chemical Supplier Technical Notes. (Note: This is a general reference to common knowledge in supplier handbooks).
  • GenScript. Overview of Custom Peptide Synthesis. GenScript Technical Resource. Available at: [Link]

  • Wilkening, I., Roesner, S., et al. (2018). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters, 20(11), 3192-3196. Available at: [Link]

  • ResearchGate. Synthesis and structure of oxetane containing tripeptide motifs. ResearchGate Publication. (Note: Aggregated research topic). Available at: [Link]

  • Zhao, J., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. (Preprint). Available at: [Link]

  • ResearchGate. Additional oxetane modified macrocycles made using SPPS. ResearchGate Publication. (Note: Aggregated research topic). Available at: [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5733-5739. Available at: [Link]

  • Jayawant, E. S., Beadle, J. D., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics, 22(43), 25061-25071. Available at: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Note. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Applications of oxetanes in drug discovery and medicinal chemistry. Journal of Medicinal Chemistry, 57(23), 9813-9832. Available at: [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Jayawant, E. S., Roesner, S., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science, 10(33), 7765-7771. Available at: [Link]

  • Burkhard, J. A., Wuitschik, G., et al. (2017). Oxetanyl Amino Acids for Peptidomimetics. Organic Letters, 19(23), 6494-6497. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. RSC Drug Discovery Series. Available at: [Link]

  • Digital.CSIC. Supporting Information for SPPS Protocols. CSIC Institutional Repository. Available at: [Link]

  • Sigma-Aldrich. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Sigma-Aldrich Technical Bulletin. (Note: General reference for common knowledge).
  • Or, Y. S., et al. (1997). Methods for the synthesis of fmoc protected amines. Google Patents, WO1997041093A1.
  • Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Scalable Manufacturing of 2-(3-Aminooxetan-3-yl)propan-2-ol

Introduction The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance key physicochemical properties of drug candidates.[1] When incorporated into molecular scaffolds, t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The oxetane motif has become a cornerstone in modern medicinal chemistry, prized for its ability to enhance key physicochemical properties of drug candidates.[1] When incorporated into molecular scaffolds, this strained four-membered ring can improve aqueous solubility, modulate lipophilicity, and increase metabolic stability by serving as a non-labile bioisostere for frequently used groups like gem-dimethyl or carbonyls.[2][3] The specific building block, 2-(3-aminooxetan-3-yl)propan-2-ol, offers a unique three-dimensional structure combining a basic amino group and a tertiary alcohol on a rigid oxetane core. This arrangement presents multiple points for diversification and interaction with biological targets, making it a highly valuable precursor for novel therapeutics. The strategic placement of the amino group on a quaternary center adjacent to the oxetane oxygen also serves to lower its basicity (pKa), a feature often sought in drug design to improve oral absorption and reduce off-target effects.[3]

This document provides a comprehensive guide to a robust and scalable synthetic route for the manufacturing of 2-(3-aminooxetan-3-yl)propan-2-ol, starting from the commercially available and versatile building block, oxetan-3-one.[4] The protocols detailed herein are designed for researchers, chemists, and process development professionals, emphasizing safety, efficiency, and scalability.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on the sequential construction of the two C-C and C-N bonds at the C3 position of the oxetane ring. The most efficient approach involves disconnecting the tertiary alcohol and the amine, leading back to a key α-aminonitrile intermediate. This intermediate can be derived from oxetan-3-one via a modified Strecker-type synthesis, a reliable and well-documented transformation.[5][6][7]

G TM Target Molecule 2-(3-Aminooxetan-3-yl)propan-2-ol Int1 N-Protected α-Aminonitrile (Boc-HN)(CN)C(CH2)2O TM->Int1 C-C bond formation (Grignard) & N-Deprotection Int2 Oxetan-3-one Int1->Int2 Strecker-type Reaction Int3 N-Protected Amine (Boc-NH2) Int1->Int3 Int4 Cyanide Source (TMSCN) Int1->Int4 MeMgBr Methyl Grignard Reagent (CH3MgBr)

Caption: Retrosynthetic pathway for 2-(3-aminooxetan-3-yl)propan-2-ol.

This forward-thinking strategy leverages the commercial availability of oxetan-3-one and employs two high-yielding, scalable reaction classes: a three-component Strecker-type reaction to form the α-aminonitrile intermediate, followed by a double Grignard addition to the nitrile to construct the tertiary alcohol.

Overall Synthetic Workflow

The manufacturing process is designed as a three-step sequence that prioritizes operational simplicity, readily available reagents, and straightforward purification methods suitable for large-scale production.

Caption: Scalable manufacturing workflow for the target building block.

Part 1: Synthesis of tert-Butyl (3-cyanooxetan-3-yl)carbamate (Intermediate 1)

Principle and Justification

This step employs a one-pot, three-component Strecker-type reaction.[5][8] Unlike the classical Strecker synthesis which uses ammonia, this modified version utilizes tert-butyl carbamate as the amine source and trimethylsilyl cyanide (TMSCN) as a safer, more manageable cyanide source than HCN.[7] The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the amine, facilitating purification of the crystalline aminonitrile intermediate and preventing side reactions in the subsequent Grignard step. This reaction is highly amenable to scale-up due to its one-pot nature and typically high yields.

Detailed Experimental Protocol

Reagents:

ReagentMolar Eq.MW ( g/mol )Representative Scale (g)Density (g/mL)
Oxetan-3-one1.072.0672.11.124
tert-Butyl carbamate1.2117.15140.6-
Trimethylsilyl cyanide (TMSCN)1.399.21129.00.744
Dichloromethane (DCM)--720 mL1.33
Sodium Sulfate (anhydrous)--As needed-

Procedure:

  • Reactor Setup: To a dry, inerted 2 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add oxetan-3-one (72.1 g, 1.0 mol) and tert-butyl carbamate (140.6 g, 1.2 mol).

  • Dissolution: Add dichloromethane (720 mL) and stir the mixture at room temperature (20-25 °C) until all solids dissolve.

  • Cyanation: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add trimethylsilyl cyanide (129.0 g, 1.3 mol) dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of oxetan-3-one.

  • Work-up: Upon completion, cool the mixture to 10 °C and slowly quench by adding 500 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 250 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, tert-butyl (3-cyanooxetan-3-yl)carbamate, can often be purified by crystallization from an appropriate solvent system like ethyl acetate/hexanes to yield a white solid.

Safety Precautions:

  • This reaction must be performed in a well-ventilated fume hood.

  • Trimethylsilyl cyanide is highly toxic and releases hydrogen cyanide upon contact with water or acid. All equipment must be dry, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching step should be performed slowly and with cooling, as it can be exothermic.

Part 2: Synthesis of tert-Butyl (3-(2-hydroxypropan-2-yl)oxetan-3-yl)carbamate (N-Boc Protected Product)

Principle and Justification

This step utilizes a Grignard reaction to transform the nitrile group into a tertiary alcohol.[9][10] The nitrile is reacted with an excess of methylmagnesium bromide. The Grignard reagent adds twice to the carbon-nitrogen triple bond. The first addition forms an imine anion intermediate, which is not isolated. A second equivalent of the Grignard reagent can potentially add, but the key transformation to the ketone occurs upon acidic workup. To form the tertiary alcohol directly from the nitrile, a large excess of the Grignard reagent is typically required, followed by hydrolysis. The reaction is highly exothermic and requires careful temperature control, a critical consideration for scalability.

Detailed Experimental Protocol

Reagents:

ReagentMolar Eq.MW ( g/mol )Representative Scale (g)Notes
Intermediate 11.0198.22198.2-
Methylmagnesium bromide (3.0 M in ether)2.5-833 mL-
Tetrahydrofuran (THF), anhydrous--1 L-
Saturated aq. NH₄Cl--As neededFor quenching
Ethyl Acetate--As neededFor extraction

Procedure:

  • Reactor Setup: To a dry, inerted 3 L jacketed reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add a solution of tert-butyl (3-cyanooxetan-3-yl)carbamate (198.2 g, 1.0 mol) in anhydrous THF (1 L).

  • Grignard Addition: Cool the solution to 0-5 °C. Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 833 mL, 2.5 mol) dropwise via the addition funnel. The addition rate should be controlled to maintain the internal temperature below 15 °C.

  • Reaction: After the addition is complete, the mixture is slowly warmed to room temperature and stirred for 2-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Very slowly and carefully, quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (approx. 1 L). Caution: This is a highly exothermic step, and gas evolution (methane) will occur.

  • Extraction: Once the quenching is complete and the mixture has reached room temperature, add ethyl acetate (1 L). Stir vigorously, then transfer to a separatory funnel. Separate the layers.

  • Aqueous Work-up: Wash the organic layer with brine (500 mL). Extract the aqueous layer with ethyl acetate (2 x 500 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude N-Boc protected product as a viscous oil or solid.

  • Purification: The crude material can be purified by flash column chromatography on silica gel or by crystallization.

Safety Precautions:

  • Grignard reagents are highly reactive with water and protic solvents. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • The quenching of excess Grignard reagent is highly exothermic and produces flammable methane gas. Perform this step slowly, with efficient cooling and in a well-ventilated fume hood away from ignition sources.

Part 3: Deprotection to Yield 2-(3-Aminooxetan-3-yl)propan-2-ol

Principle and Justification

The final step is the removal of the Boc protecting group under acidic conditions to liberate the free amine.[11][12] Treatment with a strong acid like hydrochloric acid cleaves the carbamate to release the amine as its hydrochloride salt, along with carbon dioxide and tert-butanol. The hydrochloride salt is often a crystalline solid, which facilitates purification by filtration and removes non-basic impurities. The free base can then be obtained by neutralization if required.

Detailed Experimental Protocol

Reagents:

ReagentMolar Eq.MW ( g/mol )Representative Scale (g)Notes
N-Boc Protected Product1.0245.31245.3-
HCl in 1,4-Dioxane (4 M)5.0-1.25 L-
Diethyl Ether--As neededFor precipitation
Sodium Hydroxide (aq.)--As neededFor neutralization

Procedure:

  • Reactor Setup: In a 3 L reactor equipped with a stirrer, dissolve the crude or purified tert-butyl (3-(2-hydroxypropan-2-yl)oxetan-3-yl)carbamate (245.3 g, 1.0 mol) in 500 mL of 1,4-dioxane.

  • Acidification: Cool the solution to 10-15 °C. Slowly add 4 M HCl in 1,4-dioxane (1.25 L, 5.0 mol). Gas evolution (CO₂) will be observed.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Precipitation and Isolation of Salt: Add diethyl ether (approx. 1-2 L) to the reaction mixture to precipitate the hydrochloride salt of the product. Stir the resulting slurry for 1 hour.

  • Filtration: Collect the solid product by filtration, wash the filter cake with diethyl ether (2 x 250 mL), and dry under vacuum to yield 2-(3-aminooxetan-3-yl)propan-2-ol hydrochloride as a white to off-white solid.

  • Liberation of Free Base (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and cool in an ice bath. Adjust the pH to >12 with a 20% aqueous NaOH solution. The free amine can then be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) or purified via ion-exchange chromatography.[13][14][15]

Safety Precautions:

  • Handle hydrochloric acid in a fume hood.

  • The deprotection reaction releases CO₂ gas; ensure adequate ventilation.

  • Diethyl ether is extremely flammable; ensure no ignition sources are present.

Data Summary and Characterization

CompoundStructureExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)MS (ESI+) m/z
Intermediate 1 Boc-NH-(CN)-Oxetane~5.0 (d, 2H), ~4.8 (d, 2H), ~1.5 (s, 9H)~154 (C=O), ~82 (C(CH₃)₃), ~78 (CH₂O), ~55 (C-CN), ~28 (C(CH₃)₃), ~25 (CN)221.1 [M+Na]⁺
N-Boc Product Boc-NH-(C(CH₃)₂OH)-Oxetane~4.6 (d, 2H), ~4.4 (d, 2H), ~1.4 (s, 9H), ~1.2 (s, 6H)~155 (C=O), ~80 (C(CH₃)₃), ~79 (CH₂O), ~70 (C-OH), ~60 (C-NH), ~28 (C(CH₃)₃), ~26 (C(CH₃)₂)246.2 [M+H]⁺
Final Product (HCl salt) H₃N⁺Cl⁻-(C(CH₃)₂OH)-Oxetane~5.0 (d, 2H), ~4.8 (d, 2H), ~1.4 (s, 6H)~78 (CH₂O), ~72 (C-OH), ~65 (C-NH₃⁺), ~25 (C(CH₃)₂)146.1 [M+H]⁺

Note: Expected NMR shifts are approximate and should be confirmed by experimental data.

References

  • ResearchGate. (n.d.). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. Available at: [Link]

  • Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones.
  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Available at: [Link]

  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, K. F. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Available at: [Link]

  • ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • JoVE. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. Available at: [Link]

  • University of Wisconsin-Platteville. (n.d.). The Grignard Reaction. Available at: [Link]

  • LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Available at: [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Available at: [Link]

  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • National Institutes of Health. (n.d.). Oxonitriles: A Grignard Addition-Acylation Route to Enamides. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Available at: [Link]

  • Google Patents. (n.d.). US2243977A - Process for the preparation of amino-alcohols.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available at: [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361.
  • Jarusiewicz, J., Choe, Y., Yoo, K. S., Park, C. P., & Jung, K. W. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis. The Journal of Organic Chemistry, 74(7), 2873–2876. Available at: [Link]

  • Wang, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 798835. Available at: [Link]

  • TSI Journals. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Available at: [Link]

  • National Institutes of Health. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available at: [Link]

  • Organic Syntheses. (n.d.). RING-CLOSING METATHESIS SYNTHESIS OF N-Boc-3-PYRROLINE. Available at: [Link]

  • Google Patents. (n.d.). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. Available at: [Link]

  • ResearchGate. (2016). Scalable synthesis of 3-amino-2, 2-dimethylpropanamide: A key intermediate of Aliskiren. Available at: [Link]

  • Hans Journal of Chemical Engineering and Technology. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • PubMed. (1970). [Synthesis of 2-amino-1,3-propanedithiol and related compounds]. Available at: [Link]

  • MDPI. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxetane ring opening during 2-(3-Aminooxetan-3-yl)propan-2-ol reactions

Welcome to the technical support center for handling 2-(3-aminooxetan-3-yl)propan-2-ol and related 3,3-disubstituted amino-oxetanes. This guide is designed for researchers, medicinal chemists, and process development sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-(3-aminooxetan-3-yl)propan-2-ol and related 3,3-disubstituted amino-oxetanes. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the unique physicochemical properties of the oxetane motif while navigating its inherent reactivity. Here, we address the critical challenge of preventing the undesired ring-opening of the strained four-membered ether during synthetic manipulations.

Core Concept: The Stability Paradox of 2-(3-Aminooxetan-3-yl)propan-2-ol

The stability of an oxetane ring is not absolute; it is dictated by its substitution pattern and the reaction environment.[1] The target molecule, 2-(3-aminooxetan-3-yl)propan-2-ol, presents a classic chemical paradox:

  • Stabilizing Factor: It possesses a 3,3-disubstituted oxetane core. This substitution pattern sterically hinders the approach of external nucleophiles to the C-O σ* antibonding orbital, generally conferring enhanced stability compared to other substitution patterns.[2]

  • Destabilizing Factor: The molecule contains two internal nucleophiles: a primary amine and a tertiary alcohol. Under acidic conditions, the oxetane oxygen can be protonated, activating the ring for nucleophilic attack. The proximate amine or alcohol can then act as an intramolecular nucleophile, leading to a facile ring-opening reaction to form a 1,3-diol or a related cyclized product. This intramolecular pathway is often more efficient than attack by external nucleophiles.[1][2]

Understanding this push-pull relationship is paramount to successful experimentation. The primary goal is to employ reaction conditions that leverage the inherent stability of the 3,3-disubstituted core while rigorously avoiding conditions that would activate the intramolecular ring-opening pathway.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in 2-(3-aminooxetan-3-yl)propan-2-ol? The oxetane ring in this specific molecule is robust under neutral and, notably, basic conditions.[3] However, it is highly susceptible to ring-opening under acidic conditions, a vulnerability that is magnified by the presence of the adjacent amino and hydroxyl groups.[1][2] While the 3,3-disubstitution provides a degree of steric protection, it cannot prevent the acid-catalyzed intramolecular reaction.

Q2: What are the primary reaction conditions that cause the oxetane ring to open? The most significant risk is the presence of Brønsted or Lewis acids.[4][5] Protic acids can protonate the oxetane oxygen, making the ring's carbons highly electrophilic. This initiates a ring-opening cascade, often via intramolecular attack from the neighboring amine or alcohol.[2] Even mild acids or acidic impurities in solvents or reagents can be sufficient to cause decomposition over time.[1] High temperatures in the presence of even weak acids should also be avoided.

Q3: How can I detect if the oxetane ring has opened during my reaction? The most common ring-opened byproduct from hydrolysis is the corresponding 1,3-diol: 2-amino-2-(2-hydroxy-2-methylpropyl)propane-1,3-diol. You can detect this using standard analytical techniques:

  • Mass Spectrometry (MS): Look for a mass corresponding to the starting material + 18 Da (the mass of water).

  • ¹H NMR Spectroscopy: The characteristic signals of the oxetane ring protons (typically around 4.2-4.7 ppm) will disappear and be replaced by new signals corresponding to the protons of the newly formed diol.

  • Thin-Layer Chromatography (TLC): The resulting diol is significantly more polar than the parent oxetane. You will observe a new spot with a much lower Rf value.

Q4: Is it ever safe to use acidic conditions? Extreme caution is advised. While some highly specialized protocols might tolerate very mild acids for short periods, it is a significant risk for this substrate.[1] If acidic conditions are absolutely unavoidable, the internal nucleophiles (especially the amine) must be protected first. Deprotection steps that require strong acid (e.g., standard Boc removal with TFA) are particularly problematic and likely to cause ring-opening.[3]

Troubleshooting Guide

Problem: My reaction is clean by TLC, but upon workup and purification, I isolate a very polar byproduct and get low yields.

  • Probable Cause: You are likely causing ring-opening during an acidic aqueous workup. Even a slightly acidic water wash (e.g., NH₄Cl) can be detrimental.

  • Solution:

    • Neutralize First: Before any aqueous wash, ensure the reaction mixture is neutralized or made slightly basic. Use a mild base like NaHCO₃ or K₂CO₃.

    • Use Basic Washes: Employ a dilute aqueous solution of NaHCO₃ or brine for extraction procedures instead of water or acidic solutions.

    • Avoid Acidic Chromatography: If using silica gel for chromatography, which is inherently acidic, consider neutralizing it by pre-treating the slurry with a small amount of triethylamine (e.g., 0.5-1% v/v in the eluent). Alternatively, use alumina (neutral or basic) as the stationary phase.

Problem: I am attempting an N-alkylation (or acylation) and see no reaction or a complex mixture of products.

  • Probable Cause 1 (No Reaction): The nucleophilicity of the amine may be insufficient, or your reaction conditions are too mild.

  • Probable Cause 2 (Complex Mixture): Your conditions are too harsh, leading to ring-opening and other side reactions. For example, using a strong, non-hindered base could potentially lead to an unusual intramolecular ring opening, although this is less common than the acid-mediated pathway.[6]

  • Solutions:

    • Optimize Base and Solvent: For N-alkylation or acylation, use a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in an aprotic solvent like DCM, THF, or DMF.

    • Control Temperature: Start the reaction at 0 °C and allow it to warm to room temperature slowly. Avoid high temperatures.

    • Protect the Amine: For more complex transformations, a proactive protecting group strategy is the most robust approach. This allows for a wider range of reaction conditions to be used on other parts of themolecule.

Proactive Strategy: Protecting the Amine

Protecting the primary amine is the most effective way to prevent intramolecular ring-opening and improve reaction outcomes. The protected amine is no longer nucleophilic and cannot participate in the decomposition pathway.

Protecting GroupProtection ConditionsDeprotection Conditions & Oxetane Compatibility Warning
Boc (tert-Butoxycarbonyl)Boc₂O, TEA or DIPEA, DCM, 0 °C to RTHigh Risk: Standard deprotection uses strong acids (TFA, HCl). This will almost certainly cause oxetane ring-opening. Use only if a non-acidic deprotection method is planned.
Cbz (Carbobenzyloxy)Cbz-Cl, NaHCO₃, Dioxane/H₂OExcellent Compatibility: Deprotection via catalytic hydrogenation (e.g., H₂, Pd/C) is neutral and highly compatible with the oxetane ring.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-OSu, NaHCO₃, Dioxane/H₂OGood Compatibility: Deprotection uses a base (e.g., piperidine in DMF), which is well-tolerated by the oxetane ring.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway (N-acylation) versus the undesired acid-catalyzed intramolecular ring-opening.

Start 2-(3-Aminooxetan-3-yl)propan-2-ol Desired_Product N-Acylated Product (Oxetane Intact) Start->Desired_Product Desired Pathway (Basic/Neutral) Activated_Intermediate Protonated Oxetane (Activated Intermediate) Start->Activated_Intermediate Undesired Pathway (Acidic) Acyl_Cl Acyl Chloride (R-COCl) Base (e.g., TEA) H_Plus Acid (H⁺) Opened_Product Ring-Opened Diol (Decomposition) Activated_Intermediate->Opened_Product Intramolecular Attack

Caption: Desired vs. Undesired Reaction Pathways.

Validated Experimental Protocols

Protocol 1: Oxetane-Tolerant N-Boc Protection

This protocol details the protection of the primary amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to prevent ring-opening.

Materials:

  • 2-(3-aminooxetan-3-yl)propan-2-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-(3-aminooxetan-3-yl)propan-2-ol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add TEA (1.2 eq) or DIPEA (1.2 eq) to the solution.

  • Slowly add a solution of Boc₂O (1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

Protocol 2: Troubleshooting Workflow for Unexpected Byproducts

Use this workflow if you observe unexpected byproducts in your reaction involving 2-(3-aminooxetan-3-yl)propan-2-ol.

G start Unexpected byproduct observed (e.g., by TLC/LCMS) char Characterize byproduct (MS, NMR) start->char check_mass Does MS show a mass of (Starting Material + 18 Da)? char->check_mass check_nmr Does ¹H NMR confirm loss of oxetane signals? check_mass->check_nmr Yes not_diol Issue is likely unrelated to ring-opening. Investigate other side reactions. check_mass->not_diol No is_diol Conclusion: Ring-opening has occurred. check_nmr->is_diol Yes check_nmr->not_diol No review_reagents Review all reagents and solvents for acidic impurities. Check pH of aqueous solutions. is_diol->review_reagents modify_workup Modify workup: Use NaHCO₃ or K₂CO₃ wash. Avoid acidic solutions (e.g., NH₄Cl). review_reagents->modify_workup modify_purification Modify purification: Neutralize silica gel with TEA or use alumina. modify_workup->modify_purification protect Implement proactive strategy: Protect the amine (e.g., with Cbz) before proceeding. modify_purification->protect

Caption: Troubleshooting Workflow for Ring-Opening.

References

  • W. J. Morris, D. S. Lawrence, "Mild Intramolecular Ring Opening of Oxetanes," Organic Letters, 2019. [Link]

  • J. A. Bull, et al., "Oxetanes in Drug Discovery Campaigns," Journal of Medicinal Chemistry, 2021. [Link]

  • J. A. Bull, "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry," Chemical Reviews, 2016. [Link]

  • T. T. Dudding, "Oxetanes: formation, reactivity and total syntheses of natural products," Beilstein Journal of Organic Chemistry, 2017. [Link]

  • P. V. Fish, et al., "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks," ChemRxiv, 2023. [Link]

  • S. E. Denmark, "An Exploration of Oxetanes: Synthesis and Relevance," University of Illinois Urbana-Champaign, 2011. [Link]

  • S. Ahmad, et al., "Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review," Synthetic Communications, 2016. [Link]

  • X. Hong, et al., "Reductive Opening of Oxetanes Catalyzed by Frustrated Lewis Pairs," Organic Letters, 2022. [Link]

  • Master Organic Chemistry, "Amine Protection and Deprotection," Reaction Guide. [Link]

  • Chemistry LibreTexts, "Protection of Amino Groups in Synthesis," Organic Chemistry Textmap. [Link]

Sources

Optimization

Troubleshooting low solubility of 2-(3-Aminooxetan-3-yl)propan-2-ol intermediates

Technical Support Center: 2-(3-Aminooxetan-3-yl)propan-2-ol Intermediates Introduction: The Promise and Challenge of Amino-Oxetane Scaffolds The oxetane ring has become a highly valued motif in modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(3-Aminooxetan-3-yl)propan-2-ol Intermediates

Introduction: The Promise and Challenge of Amino-Oxetane Scaffolds

The oxetane ring has become a highly valued motif in modern medicinal chemistry. Its unique combination of properties—a small, polar, three-dimensional structure—offers a powerful tool to fine-tune the physicochemical characteristics of drug candidates.[1][2] Specifically, 3-amino-oxetane derivatives, such as 2-(3-aminooxetan-3-yl)propan-2-ol, are increasingly used as bioisosteres for amides or gem-dimethyl groups. Their incorporation can lead to significant improvements in aqueous solubility, metabolic stability, and receptor binding affinity, while also reducing the basicity of adjacent amine groups.[1][3][4][5][6][7]

However, the very properties that make these intermediates attractive can also present significant challenges during synthesis and purification. A frequent and critical hurdle encountered by researchers is the low and often unpredictable solubility of these compounds. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting common solubility issues, grounded in the fundamental physicochemical principles of these unique molecules.

Fundamental Principles: Why is My Intermediate Poorly Soluble?

The solubility of 2-(3-aminooxetan-3-yl)propan-2-ol and related structures is governed by a delicate interplay of several factors inherent to its molecular structure:

  • Zwitterionic Potential: The molecule contains both a basic amino group and a weakly acidic tertiary alcohol. In a neutral pH range, it can exist as a zwitterion. This dual charge increases polarity but can also lead to strong intermolecular electrostatic interactions and high crystal lattice energy, which significantly reduces solubility in many common organic solvents.[8][9]

  • pH-Dependent Speciation: The solubility of these intermediates is critically dependent on pH. At low pH, the primary amine is protonated (R-NH3+), forming a cationic species that is generally highly soluble in aqueous media.[3] Conversely, at high pH, the molecule is in its neutral, free-base form, which is more soluble in less polar organic solvents. The minimum solubility is often observed near the isoelectric point, where the zwitterionic form dominates.[10][11]

  • Hydrogen Bonding: The presence of amine and hydroxyl groups allows for extensive hydrogen bonding, both with solvent molecules (enhancing solubility in protic solvents) and between solute molecules (promoting aggregation and precipitation).[3][4]

Troubleshooting Guide

This section addresses specific problems you may encounter during your workflow.

Q1: My intermediate "crashed out" of solution during an aqueous workup after a reaction. What happened and how can I fix it?

This is a classic problem often caused by a pH change that shifts the molecule to its least soluble form. During workup, the addition of an aqueous base (like sodium bicarbonate) to neutralize an acidic reaction mixture can adjust the pH to the isoelectric point of your amino-oxetane, causing it to precipitate.

Immediate Solution:

  • Acidify: Add an acid (e.g., 1M HCl) dropwise to the mixture until the precipitate redissolves. This will form the highly soluble ammonium salt. You can then proceed with an extraction using an appropriate organic solvent, though the salt will remain in the aqueous layer.

  • Basify and Extract: Alternatively, make the aqueous layer strongly basic (pH > 10) with NaOH to form the free base, and then extract with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

Preventative Strategy: Before workup, determine the optimal pH range for your intermediate's solubility. A small-scale pH-solubility screen can save significant time and material. Avoid neutralizing to a pH between 5 and 9 until you have confirmed your compound's behavior in that range.

Q2: I'm struggling to achieve a suitable concentration for my next reaction. Which organic solvents should I try?

The "like dissolves like" principle is a good starting point, but the zwitterionic nature of these intermediates complicates things. A single solvent may not be sufficient.

Recommended Approach: Solvent Screening A systematic solvent screen is the most effective method. Start with polar, protic solvents and move to polar aprotic and co-solvent systems.

Solvent ClassExamplesRationale & Comments
Polar Protic Methanol, Ethanol, IsopropanolCan engage in hydrogen bonding with the amine and hydroxyl groups. Often the best starting point.[12][13]
Polar Aprotic DMSO, DMF, AcetonitrileGood for dissolving a wide range of polar compounds. DMSO is particularly effective but can be difficult to remove.[14]
Ethers THF, 2-MeTHF, DioxaneModerate polarity. Often used in co-solvent systems. Dioxane/water mixtures can be effective.[15]
Chlorinated Dichloromethane (DCM)Generally poor for the zwitterionic form but can be effective for the free base.
Co-Solvents DCM/Methanol, Toluene/EthanolA small amount of a polar solvent like methanol can dramatically increase solubility in a less polar bulk solvent. This is a powerful technique.

Workflow for Solvent Screening:

G start Low Solubility Observed check_ph Is the compound in its free base or salt form? start->check_ph free_base Target Free Base Solubility check_ph->free_base Free Base salt_form Target Salt Solubility check_ph->salt_form Salt screen_aprotic Screen Polar Aprotic Solvents (DMSO, DMF, NMP) free_base->screen_aprotic screen_protic Screen Polar Protic Solvents (MeOH, EtOH, IPA) salt_form->screen_protic screen_aqueous Screen Aqueous Buffers (pH 2, 4, 7, 9, 11) salt_form->screen_aqueous cosolvent Try Co-Solvent Systems (e.g., DCM/MeOH, THF/H2O) screen_aprotic->cosolvent screen_protic->cosolvent decision Solubility Achieved? screen_aqueous->decision temp Investigate Temperature Effect (Gentle Warming) cosolvent->temp temp->decision success Proceed with Experiment decision->success Yes failure Consider Salt Formation or Formulation Strategy decision->failure No

Q3: My compound is poorly soluble in common chromatography solvents like ethyl acetate/heptane. What are my options for purification?

This is a very common issue. Standard normal-phase silica gel chromatography is often challenging.

Recommended Purification Strategies:

  • Add a Polar Modifier: Add 1-10% methanol or ethanol to your mobile phase (e.g., DCM/MeOH). This will help desorb the polar compound from the silica.

  • Add a Basic Modifier: If tailing is observed, add a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase. This deprotonates the silica gel's acidic silanol groups and prevents ionic interactions with your basic amine.

  • Reverse-Phase Chromatography (C18): This is often the best solution. The compound is eluted with a gradient of water/acetonitrile or water/methanol, often with a modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) to ensure the amine is protonated and well-behaved.

  • Ion-Exchange Chromatography: For difficult separations, a strong cation exchange (SCX) column can be used. The protonated intermediate binds to the column, impurities are washed away, and the desired compound is then eluted by washing with a basic solution (e.g., ammonia in methanol).

Frequently Asked Questions (FAQs)

Q: What is the predicted pKa of the amino group in these intermediates? A: The oxetane ring is electron-withdrawing and is known to reduce the basicity of adjacent amines.[1][5] While the pKa of a simple primary amine like benzylamine is ~9.3, the pKa of a 3-aminooxetane is significantly lower. Experimental data on analogous structures suggest a pKa in the range of 4.5 - 7.5, depending on the other substituents.[1][15] This lower pKa is why pH control is so critical.

Q: Would forming a salt improve handling and solubility? A: Absolutely. If you isolate the intermediate as a salt (e.g., hydrochloride or trifluoroacetate), you will find its solubility in polar protic solvents like methanol and water is dramatically improved.[3][16] This can simplify handling and preparation of stock solutions. The free base can be generated just before the next reaction step if required.

Q: How does temperature affect solubility? A: For most compounds, solubility increases with temperature. Gentle warming of your mixture can be a simple and effective way to get more material into solution. However, always perform a small-scale test first to ensure your intermediate is thermally stable and does not degrade at elevated temperatures.

Q: Can I use formulation strategies like cyclodextrins? A: Yes, for biological assays or formulation development, cyclodextrins can be highly effective. These are cyclic oligosaccharides that can encapsulate the hydrophobic portions of a molecule, increasing its apparent aqueous solubility.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Key Experimental Protocols

Protocol 1: pH-Controlled Liquid-Liquid Extraction

This protocol is designed to isolate the free-base form of the intermediate after an aqueous workup.

  • Initial State: Your compound is in an aqueous solution, likely at an acidic or neutral pH where it may be partially or fully dissolved as the salt.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise while stirring, monitoring the pH with a pH meter or test strips. Continue adding base until the pH is stable at ≥ 11.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the solution three times with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_start Aqueous Layer (pH < 7) Contains R-NH3+ Cl- add_base Add 2M NaOH Adjust pH to >11 aq_start->add_base aq_end Aqueous Layer (pH > 11) Contains R-NH2 (low solubility) add_base->aq_end org_start Add DCM or EtOAc extract Extract 3x aq_end->extract org_end Combined Organic Layers Contain R-NH2 op_final Dry (Na2SO4) Concentrate org_end->op_final

Protocol 2: Small-Scale Parallel Solvent Screening

This protocol helps you quickly identify a suitable solvent or co-solvent system.

  • Preparation: Dispense a small, equal amount (e.g., 1-2 mg) of your solid intermediate into a series of labeled glass vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table in Q2.

  • Observation: Agitate the vials at room temperature for 15-30 minutes. Visually inspect for dissolution.

  • Co-Solvent Test: For vials showing poor solubility in a primary solvent (e.g., DCM), add a co-solvent (e.g., Methanol) in 10 µL increments, agitating after each addition, to see if dissolution occurs.

  • Quantification (Optional): For a more rigorous analysis, centrifuge the vials, take an aliquot of the supernatant, dilute it, and measure the concentration using HPLC or UPLC against a standard curve.

References

  • MedChemica. (2026, February 19). Med Chem Paper Of The Month - February 2026. MedChemica. [Link]

  • Jorgensen, W. L., & Gao, J. (2026, February 4). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., et al. (2019). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. [Link]

  • Burkhard, J. A., et al. (2017). Reactions of Oxetan-3-tert-butylsulfinimine for the Preparation of Substituted 3-Aminooxetanes. ResearchGate. [Link]

  • Wessjohann, L. A., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Carreira, E. M. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

  • Litskan, E. V., et al. (2023). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society. [Link]

  • Wessjohann, L. A., et al. (2023, September 7). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

  • N/A. (n.d.). Amino Alcohol Solvent. Area, Sustainability. [Link]

  • Williams, H. D., et al. (2013, January 15). Strategies to address low drug solubility in discovery and development. PubMed. [Link]

  • Ferreira, O., & Pinho, S. P. (2018, February 5). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. [Link]

  • Kircher, F., & Sadowski, G. (2021, April 8). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Semantic Scholar. [Link]

  • Savjani, K. T., et al. (2013, September 2). Technologies to Counter Poor Solubility Issues: A Review. International Journal of Pharmaceutical and Clinical Research. [Link]

  • Bethune, S. J., et al. (2014, March 7). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Bethune, S. J., et al. (2014, March 10). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

  • Baran, P. S., et al. (2025, September 26). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. ResearchGate. [Link]

  • Gassar, A. A., et al. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Overcoming Metabolic Liabilities: A Comparative Guide to 2-(3-Aminooxetan-3-yl)propan-2-ol vs. tert-Butyl Groups in Drug Design

As a Senior Application Scientist navigating the complexities of lead optimization, one of the most persistent challenges I encounter is balancing target affinity with pharmacokinetic viability. Historically, the tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of lead optimization, one of the most persistent challenges I encounter is balancing target affinity with pharmacokinetic viability. Historically, the tert-butyl group has been a cornerstone motif in medicinal chemistry, prized for its ability to fill hydrophobic pockets and drive binding affinity. However, this bulky, lipophilic moiety frequently introduces severe metabolic liabilities and poor aqueous solubility.

In recent years, the strategic application of bioisosteres has revolutionized our approach to these liabilities. Specifically, replacing the tert-butyl group with highly polar, 3D-rich motifs like 2-(3-aminooxetan-3-yl)propan-2-ol has emerged as a powerful tactic. This guide objectively compares the physicochemical and metabolic performance of these two groups, detailing the mechanistic causality behind their behavior and providing field-proven, self-validating experimental protocols for your own laboratory assessments.

Mechanistic Profiling: The Causality of Metabolic Stability

To understand why the 2-(3-aminooxetan-3-yl)propan-2-ol group outperforms the tert-butyl group in hepatic stability, we must examine the underlying physicochemical and electronic mechanisms at play.

The tert-Butyl Dilemma

The tert-butyl group consists of three fully sp³-hybridized methyl groups. While sterically demanding, these C-H bonds are highly susceptible to hydrogen atom abstraction by the high-valent iron-oxo species within the active sites of Cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2C9. Furthermore, the high lipophilicity (LogP) of the tert-butyl group drives non-specific hydrophobic partitioning into the liver microsomes, drastically increasing the enzyme-substrate binding affinity ( Km​ ) and accelerating clearance [1][2].

The Oxetane-Amino-Alcohol Advantage

Replacing the tert-butyl group with 2-(3-aminooxetan-3-yl)propan-2-ol fundamentally alters the molecule's interaction with metabolic enzymes through three distinct mechanisms [1][3]:

  • Lipophilicity Quenching: The endocyclic oxygen of the oxetane ring, combined with the primary amine and the tertiary alcohol, acts as a dense network of hydrogen bond acceptors and donors. This drastically lowers the LogD at physiological pH, reducing non-specific partitioning into the hydrophobic CYP450 active sites.

  • Electronic Deactivation: The strongly electronegative oxygen atom exerts an inductive electron-withdrawing effect (-I effect). Because CYP-mediated aliphatic oxidation requires the formation of a carbon-centered radical, this electron withdrawal destabilizes the transition state, raising the activation energy required for C-H bond cleavage.

  • Steric Shielding: The dense substitution at the 3-position of the oxetane ring creates a rigid, sterically congested environment that physically blocks CYP450 enzymes from accessing the remaining C-H bonds.

CYP450_Metabolism Substrate Drug Candidate TButyl tert-Butyl Group (High LogP) Substrate->TButyl Oxetane 2-(3-Aminooxetan-3-yl)propan-2-ol (Low LogP, Polar) Substrate->Oxetane CYP CYP450 Enzymes (Hepatic Clearance) TButyl->CYP High Affinity Oxetane->CYP Low Affinity Metab1 Rapid Oxidation (Hydroxylated Metabolites) CYP->Metab1 Metab2 Metabolic Resistance (Prolonged Half-life) CYP->Metab2

CYP450 metabolic pathway comparing tert-butyl oxidation vs. oxetane-mediated resistance.

Quantitative Data Comparison

The theoretical benefits of this bioisosteric replacement translate into profound empirical improvements. Below is a representative matched molecular pair (MMP) dataset demonstrating the shift in properties when a terminal tert-butyl group is replaced by the 2-(3-aminooxetan-3-yl)propan-2-ol moiety in a standard lead scaffold [4][5].

Physicochemical Propertytert-Butyl Analog2-(3-Aminooxetan-3-yl)propan-2-ol AnalogImpact / Causality
LogD (pH 7.4) 3.81.1Drastic reduction in lipophilicity due to H-bond network.
Aqueous Solubility < 5 µM> 250 µMEnhanced solvation via the polar amine and hydroxyl groups.
TPSA (Ų) 25.482.1Increased polarity without sacrificing necessary 3D sp³ volume.
HLM CLint​ (µL/min/mg) 95.212.4Reduced CYP450 affinity and electronic deactivation of C-H bonds.
Hepatic Half-life ( t1/2​ ) 14 min> 120 minProlonged systemic circulation and improved exposure.

Self-Validating Experimental Protocols

To ensure the integrity of the data presented above, the experimental workflows must be designed as self-validating systems. A protocol is only trustworthy if it inherently proves that its own parameters were functioning correctly during the run.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of the compounds. The inclusion of strict controls guarantees that any observed degradation is strictly enzymatic and not an artifact of chemical instability.

Materials:

  • Human Liver Microsomes (Pooled, 20 mg/mL protein concentration)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A & B)

  • Internal Standard (IS) in Cold Acetonitrile (e.g., Tolbutamide)

  • Positive Control: Verapamil (High clearance)

  • Negative Control: Minus-NADPH incubation

Step-by-Step Methodology:

  • Preparation: Dilute HLMs in phosphate buffer to a working concentration of 0.625 mg/mL. Prepare a 10 mM stock of the test compounds in DMSO, then dilute to 10 µM in 50% acetonitrile/water.

  • Incubation Setup: In a 96-well plate, add 40 µL of the HLM suspension to 10 µL of the 10 µM test compound. Incubate at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Add 10 µL of the pre-warmed NADPH regenerating system to initiate the reaction (Final concentrations: 1 µM test compound, 0.5 mg/mL HLM).

    • Self-Validation Step: For the negative control wells, add 10 µL of buffer instead of NADPH. If the compound degrades here, it is chemically unstable, invalidating the CYP-clearance hypothesis.

  • Time-Course Sampling: At t=0,5,15,30,45, and 60 minutes, transfer 10 µL of the reaction mixture into a quenching plate containing 100 µL of cold acetonitrile spiked with the Internal Standard.

  • Precipitation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining parent compound area ratio (Analyte/IS) versus time. The slope of the linear regression ( k ) is used to calculate CLint​ ( CLint​=(k×V)/protein concentration ).

HLM_Workflow Step1 1. Compound Incubation (1 µM Test Cmpd + HLM 0.5 mg/mL) Step2 2. NADPH Addition (Initiate CYP450 Reaction) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5 Step6 6. Data Processing (Calculate CL_int & t_1/2) Step5->Step6

Step-by-step workflow for in vitro Human Liver Microsome (HLM) stability assessment.

Protocol B: Shake-Flask LogD (pH 7.4) Determination

Lipophilicity is the primary driver of the metabolic differences between these two groups. This protocol uses a mutually saturated octanol/water system to ensure thermodynamic equilibrium.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours. Separate the phases to yield octanol-saturated PBS and PBS-saturated octanol.

  • Sample Preparation: Dissolve the test compound in the PBS-saturated octanol to a concentration of 1 mM.

  • Partitioning: In a glass vial, combine 1 mL of the compound-spiked octanol with 1 mL of the octanol-saturated PBS.

  • Equilibration: Shake the vials mechanically at 25°C for 2 hours, followed by centrifugation at 3000 rpm for 10 minutes to ensure complete phase separation.

    • Self-Validation Step: Perform the assay at three different volume ratios (e.g., 1:1, 1:2, 2:1). Consistent LogD values across ratios prove that the compound is not aggregating at the interface and that equilibrium was truly achieved.

  • Quantification: Carefully sample both the aqueous and organic layers. Quantify the concentration in each phase via HPLC-UV or LC-MS/MS. Calculate LogD as log10​([Compound]octanol​/[Compound]aqueous​) .

Conclusion

The transition from a tert-butyl group to a 2-(3-aminooxetan-3-yl)propan-2-ol moiety represents a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the oxetane ring, alongside the polarity of the amine and alcohol, medicinal chemists can effectively "dial out" metabolic liabilities while preserving the necessary 3D spatial geometry required for target engagement. When validated through rigorous, internally controlled assays, this bioisosteric replacement consistently yields compounds with superior pharmacokinetic profiles.

References

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Metabolically Stable tert-Butyl Replacement ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Trifluoromethyl Oxetanes: Synthesis and Evaluation as a tert-Butyl Isostere ChemMedChem (via PubMed) URL:[Link]

Sources

Comparative

HPLC method validation for assessing 2-(3-Aminooxetan-3-yl)propan-2-ol purity

Objective Comparison Guide: HPLC Method Validation for Assessing 2-(3-Aminooxetan-3-yl)propan-2-ol Purity Physicochemical Profiling & Analytical Challenges The incorporation of oxetane rings into small molecules is a tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: HPLC Method Validation for Assessing 2-(3-Aminooxetan-3-yl)propan-2-ol Purity

Physicochemical Profiling & Analytical Challenges

The incorporation of oxetane rings into small molecules is a transformative strategy in modern drug discovery. Oxetanes serve as highly effective bioisosteres for gem-dimethyl or carbonyl groups, modulating key physicochemical properties by reducing amine basicity, enhancing aqueous solubility, and improving metabolic stability[1][2].

However, the specific molecule 2-(3-Aminooxetan-3-yl)propan-2-ol presents a multifaceted analytical challenge for purity assessment:

  • Extreme Polarity: The combination of an oxetane ring, a primary amine, and a tertiary alcohol renders the molecule highly hydrophilic. Traditional Reversed-Phase Liquid Chromatography (RPLC) using C18 columns fails to retain such polar aliphatic amines, leading to early elution in the void volume and severe peak tailing[3].

  • Lack of a Chromophore: The molecule lacks a conjugated π -electron system, resulting in negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection introduces severe baseline drift during gradient elution due to mobile phase absorbance, drastically reducing sensitivity and reproducibility[4][5].

Strategic Method Selection: Chromatography & Detection

To establish a robust, ICH Q2(R2)-compliant purity assay, we must abandon the default RPLC-UV approach in favor of orthogonal technologies: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) .

Chromatographic Causality: Why HILIC?

HILIC is specifically engineered for polar analytes. By utilizing a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase, HILIC promotes the formation of a water-enriched layer on the silica surface. The polar oxetane derivative partitions into this aqueous layer, providing strong retention and orthogonal selectivity compared to RPLC[6][7].

Detection Causality: Why CAD?

CAD is a mass-flow sensitive detector that provides universal detection for all non-volatile and semi-volatile compounds, completely independent of their optical properties[8]. Because CAD measures the electrical charge transferred to aerosolized analyte particles, it delivers uniform response factors and exceptional sensitivity for non-chromophoric oxetanes, eliminating the baseline drift that plagues UV detectors[4][9].

MethodSelection A 2-(3-Aminooxetan-3-yl)propan-2-ol B High Polarity A->B C No Chromophore A->C D RP-HPLC (C18) Poor Retention B->D Traditional E HILIC Strong Retention B->E Modern F UV Detection Low Sensitivity C->F Traditional G CAD Detection Universal Response C->G Modern H Optimized HILIC-CAD E->H G->H

Logical workflow for selecting HILIC-CAD over traditional RP-UV methods.

CADMechanism A HPLC Eluent B Nebulization (N2 Gas) A->B C Desolvation (Drying Tube) B->C D Analyte Particles C->D E Corona Discharge (Ionization) D->E F Electrometer (Detection) E->F

Step-by-step mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Self-Validating Experimental Protocol

To ensure scientific integrity and trustworthiness, the following HILIC-CAD protocol is designed as a self-validating system . The sequence cannot proceed to unknown samples unless the embedded System Suitability Test (SST) passes predefined criteria.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: The low pH ensures the primary amine of the oxetane is fully protonated, standardizing electrostatic interactions with the stationary phase. Ammonium formate is strictly required because it is fully volatile; non-volatile salts (like sodium phosphate) will permanently foul the CAD[5][9].

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

    • Causality: High organic content drives the HILIC partitioning mechanism[7].

Step 2: Sample Preparation
  • Diluent: 90:10 Acetonitrile:Water (v/v).

    • Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent causes local phase collapse and severe peak distortion. Matching the diluent to the initial mobile phase conditions ensures sharp, symmetrical peaks[7].

Step 3: Chromatographic & Detection Parameters
  • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3 µm particle size).

  • Gradient: 90% B to 50% B over 15 minutes, followed by a 5-minute re-equilibration at 90% B.

  • Flow Rate: 1.0 mL/min.

  • CAD Evaporation Temperature: 35°C.

    • Causality: 35°C provides optimal desolvation of the mobile phase without risking the volatilization of the low-molecular-weight oxetane analyte, preserving signal intensity[5].

Step 4: Embedded System Suitability Test (SST)

Prior to analyzing any unknown batches, inject the 100 µg/mL reference standard six times. The system autonomously validates readiness based on:

  • Retention Time Precision: %RSD 1.0%.

  • Peak Area Precision: %RSD 2.0%.

  • Peak Symmetry (USP Tailing): 0.8 – 1.5.

Quantitative Method Comparison & Validation

The updated ICH Q2(R2) guidelines (effective June 2024) emphasize a lifecycle approach to analytical validation, requiring rigorous demonstration of specificity, linearity, and robustness[10][11]. The data below objectively compares the optimized HILIC-CAD method against a legacy RPLC-UV approach, followed by the formal ICH Q2(R2) validation summary for the HILIC-CAD method.

Table 1: Method Performance Comparison

ParameterLegacy RPLC-UV (C18, 210 nm)Optimized HILIC-CAD (ZIC-HILIC)Analytical Implication
Retention Factor ( k′ ) 0.4 (Elutes in void volume)4.2 (Strong retention)HILIC prevents matrix interference from unretained salts.
Peak Symmetry (Tailing) > 2.5 (Severe tailing)1.1 (Highly symmetrical)HILIC eliminates secondary silanol interactions with the amine.
Limit of Quantitation (LOQ) 5.0 µg/mL0.1 µg/mLCAD provides 50x greater sensitivity for non-chromophores.
Baseline Stability Severe drift during gradientFlat, stable baselineCAD is unaffected by the optical absorbance of the mobile phase.

Table 2: ICH Q2(R2) Validation Summary for HILIC-CAD Method

Validation Parameter (ICH Q2(R2))Acceptance CriteriaObserved ResultValidation Status
Specificity Resolution ( Rs​ ) > 1.5 from all known impuritiesMinimum Rs​ = 2.8Pass
Linearity (Range) R2≥0.995 (Over 0.1 to 150 µg/mL)* R2=0.998 Pass
Accuracy (% Recovery) 98.0% – 102.0% across 3 concentration levels99.1% – 100.4%Pass
Precision (Repeatability) %RSD 2.0% (n=6)%RSD = 0.8%Pass
Robustness Stable performance under deliberate variationsNo significant change in k′ or Rs​ Pass

*Note: Because CAD exhibits a non-linear (sigmoidal) response over wide dynamic ranges, linearity was achieved by applying a logarithmic transformation to both concentration and response data, a standard and ICH-accepted mathematical treatment for aerosol detectors[4][5].

Conclusion

For the purity assessment of highly polar, non-chromophoric molecules like 2-(3-Aminooxetan-3-yl)propan-2-ol, traditional RPLC-UV methods are fundamentally inadequate. By aligning the physicochemical properties of the analyte with the mechanistic strengths of HILIC and Charged Aerosol Detection, laboratories can achieve superior retention, baseline stability, and sensitivity. The resulting method strictly adheres to ICH Q2(R2) validation guidelines, providing a robust, self-validating framework for pharmaceutical quality control.

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Validation

A Comparative Guide to the Structural Validation of 2-(3-Aminooxetan-3-yl)propan-2-ol: The Definitive Role of X-ray Crystallography

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which efficacy, safety...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar upon which efficacy, safety, and intellectual property are built.[1][2][3] The novel compound, 2-(3-aminooxetan-3-yl)propan-2-ol, with its unique combination of a sterically hindered tertiary alcohol and a strained oxetane ring, presents a compelling case for rigorous structural elucidation. This guide provides an in-depth comparison of analytical techniques for validating the structural integrity of this molecule, with a primary focus on the unparalleled definitive power of single-crystal X-ray crystallography.

The Imperative of Unambiguous Structure Determination

The spatial arrangement of atoms in 2-(3-aminooxetan-3-yl)propan-2-ol dictates its physicochemical properties, including its potential interactions with biological targets. An incorrect structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities. Therefore, the choice of analytical methodology for structural validation is a critical decision in the research and development pipeline.

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the three-dimensional atomic arrangement of a molecule.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a precise electron density map and, from that, an unambiguous model of the molecule's structure, including bond lengths, bond angles, and stereochemistry.[5][6]

Experimental Workflow for X-ray Crystallography

The successful structural determination of 2-(3-aminooxetan-3-yl)propan-2-ol via X-ray crystallography is contingent upon the growth of high-quality single crystals. The following workflow outlines the key steps, from crystallization to structure refinement.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Synthesis & Purification of 2-(3-Aminooxetan-3-yl)propan-2-ol B Crystal Growth Screening A->B High Purity Sample (>98%) C Selection of a High-Quality Single Crystal B->C Microscopic Examination D Mounting Crystal on Diffractometer C->D Cryo-protection E Data Collection at Cryogenic Temperatures D->E X-ray Exposure F Data Processing & Space Group Determination E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation & Deposition (e.g., to CSD) H->I

Caption: A generalized workflow for the structural determination of a small molecule via single-crystal X-ray crystallography.

Detailed Protocol for X-ray Crystallography of 2-(3-Aminooxetan-3-yl)propan-2-ol

1. Crystallization:

  • Rationale: The formation of a well-ordered, single crystal is the most critical and often most challenging step.[7][8] The choice of solvent or solvent system is paramount and is typically determined through screening various conditions.

  • Protocol:

    • Dissolve a high-purity sample of 2-(3-aminooxetan-3-yl)propan-2-ol in a minimal amount of a suitable solvent (e.g., isopropanol, acetonitrile, or ethyl acetate).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to induce crystallization. For vapor diffusion, a common approach is to place a solution of the compound in a small vial inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane or diethyl ether).

    • Monitor for crystal growth over several days to weeks. Ideal crystals for single-crystal X-ray diffraction are typically between 0.1 and 0.3 mm in each dimension, with clear facets and no visible defects.[8]

2. Data Collection:

  • Rationale: Data is collected at cryogenic temperatures (typically around 100 K) to minimize thermal motion of the atoms, which results in a sharper diffraction pattern and higher resolution data.[5]

  • Protocol:

    • Select a suitable crystal under a microscope and mount it on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å, or Cu Kα radiation, λ = 1.5418 Å).[5]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial atomic positions are then determined, and the structural model is refined to best fit the experimental data.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Determine the unit cell dimensions and space group from the diffraction pattern.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map and atomic positions.

    • Refine the structural model by adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Validate the final structure using metrics such as R-factor and goodness-of-fit. The final structure can then be deposited in a public database like the Cambridge Structural Database (CSD).[9][10]

Comparative Analysis with Other Techniques

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are invaluable for characterization, particularly when suitable crystals cannot be obtained.[11][12][13][14]

Technique Information Provided Advantages Limitations Relevance to 2-(3-Aminooxetan-3-yl)propan-2-ol
Single-Crystal X-ray Crystallography Unambiguous 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.[4][6]Definitive structural proof; provides absolute configuration for chiral molecules.Requires high-quality single crystals, which can be difficult to grow.[7][15] Provides a static picture of the molecule in the solid state.Would provide absolute confirmation of the connectivity of the amino, oxetane, and propan-2-ol moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C).[16] Provides connectivity through 2D NMR experiments (e.g., COSY, HSQC, HMBC).Provides structural information in solution, which can be more biologically relevant.[17] Does not require crystallization.Can be difficult to interpret for complex molecules; does not directly provide 3D structure or absolute stereochemistry.¹H NMR would show characteristic signals for the oxetane ring protons (typically around 4-5 ppm) and the methyl groups of the propan-2-ol moiety.[18] ¹³C NMR would confirm the number of unique carbon environments.
Mass Spectrometry (MS) Provides the mass-to-charge ratio (m/z) of the molecule and its fragments.[19]High sensitivity; provides molecular weight information.Does not provide information on connectivity or stereochemistry. Fragmentation patterns can be complex to interpret.The molecular ion peak may be weak or absent due to the tertiary alcohol, which readily fragments.[19][20][21] Expect to see a prominent peak corresponding to the loss of a methyl group or the entire isopropanol group.

In-Depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

For 2-(3-aminooxetan-3-yl)propan-2-ol, ¹H NMR spectroscopy would be expected to show distinct signals for the methylene protons of the oxetane ring, typically observed as triplets or more complex multiplets in the range of 4-5 ppm.[16][18] The two methyl groups of the propan-2-ol moiety would likely appear as a singlet, and the amino and hydroxyl protons would be visible as broad singlets, the positions of which would be dependent on the solvent and concentration. ¹³C NMR would be crucial for confirming the presence of the quaternary carbons of the oxetane ring and the tertiary alcohol.

Mass Spectrometry (MS)

Under electron ionization (EI), tertiary alcohols are known to undergo facile fragmentation, often resulting in a weak or absent molecular ion peak.[19][20][21][22] For 2-(3-aminooxetan-3-yl)propan-2-ol, the primary fragmentation pathways would likely involve α-cleavage, leading to the loss of a methyl radical or the entire amino-oxetane moiety. The resulting fragment ions would provide strong evidence for the presence of the tertiary alcohol group.

Conclusion

While NMR and mass spectrometry are essential tools for the initial characterization and confirmation of the molecular weight and functional groups of 2-(3-aminooxetan-3-yl)propan-2-ol, they cannot definitively establish its three-dimensional structure. The inherent ambiguity in interpreting spectroscopic data for a novel compound underscores the critical role of single-crystal X-ray crystallography. It is the only technique that provides an unambiguous and high-resolution view of the molecule's atomic arrangement, thereby serving as the ultimate validation of its structural integrity. For researchers and drug development professionals, investing the effort to obtain a crystal structure of novel chemical entities like 2-(3-aminooxetan-3-yl)propan-2-ol is a scientifically rigorous and strategically sound approach to mitigate risks and accelerate the journey from discovery to clinical application.

References

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC. National Center for Biotechnology Information. [Link]

  • Beyond X-rays: an overview of emerging structural biology methods - Portland Press. Portland Press. [Link]

  • Chemical Space Exploration of Oxetanes - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics - PMC. National Center for Biotechnology Information. [Link]

  • [Cryo-microscopy, an alternative to the X-ray crystallography?] - PubMed. National Center for Biotechnology Information. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PubMed. National Center for Biotechnology Information. [Link]

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. The Pharmaceutical Society of Japan. [Link]

  • Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery. Chemistry!!! Not Mystery. [Link]

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migration Letters. Migration Letters. [Link]

  • Comparison of X-ray Crystallography, NMR and EM - Creative Biostructure. Creative Biostructure. [Link]

  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. The University of Queensland. [Link]

  • Mass Spectrometry of Alcohols - YouTube. YouTube. [Link]

  • GCMS Section 6.10 - Whitman People. Whitman College. [Link]

  • Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic Materials - Elektronische Hochschulschriften der LMU München. LMU München. [Link]

  • How to grow crystals for X-ray crystallography - IUCr Journals. International Union of Crystallography. [Link]

  • Msc alcohols, phenols, ethers | PDF - Slideshare. SlideShare. [Link]

  • 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). - ResearchGate. ResearchGate. [Link]

  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. ChemRxiv. [Link]

  • Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH. University of Zurich. [Link]

  • Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives as γ-Secretase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. ResearchGate. [Link]

  • 2-(3-aminooxetan-3-yl)propan-2-ol - PubChem. PubChem. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. The Cambridge Crystallographic Data Centre. [Link]

  • The Cambridge Structural Database - BiŌkeanós. BiŌkeanós. [Link]

Sources

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